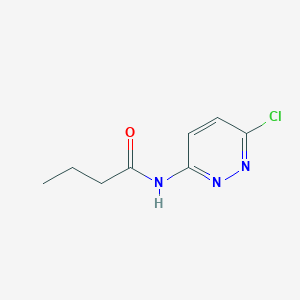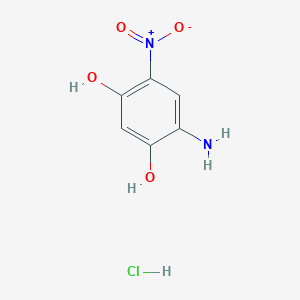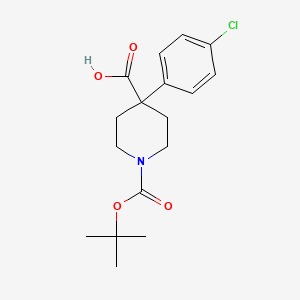
4-(2-(Piperidin-2-yl)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(Piperidin-2-yl)ethyl)phenol” is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of “4-(2-(Piperidin-2-yl)ethyl)phenol” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code of this compound is 1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Pharmaceutical Drug Design
4-(2-piperidin-2-ylethyl)phenol: is a piperidine derivative, which is a crucial building block in pharmaceutical drug design . Piperidine structures are found in many therapeutic agents due to their pharmacophoric properties. This compound, with its phenolic hydroxyl group, could be a precursor in synthesizing potential drugs with improved pharmacokinetic properties.
Central Nervous System (CNS) Agents
The piperidine moiety is often associated with CNS activity. As such, 4-(2-piperidin-2-ylethyl)phenol may be researched for its potential as a CNS agent, possibly offering therapeutic benefits for conditions like Alzheimer’s disease, schizophrenia, and depression .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The unique structure of 4-(2-piperidin-2-ylethyl)phenol could be explored for its anticancer properties, particularly in designing inhibitors that target specific pathways involved in cancer cell proliferation .
Antimicrobial and Antifungal Applications
The compound’s potential to serve as a scaffold for developing new antimicrobial and antifungal agents is significant. Its structural flexibility allows for the synthesis of diverse derivatives that can be tested against various bacterial and fungal strains .
Analgesic and Anti-inflammatory Agents
Research into piperidine derivatives as analgesics and anti-inflammatory agents is ongoing4-(2-piperidin-2-ylethyl)phenol could contribute to this field by acting as a lead compound for developing new pain relief medications .
Material Science
In material science, the phenolic group of 4-(2-piperidin-2-ylethyl)phenol can be utilized to create polymers with specific characteristics. These polymers could have applications in creating novel materials with desired thermal and mechanical properties .
Chemical Synthesis and Catalysis
This compound may also find applications in chemical synthesis as a catalyst or a reagent due to its reactive phenolic group. It could facilitate various organic transformations, contributing to the synthesis of complex molecules .
Food and Nutrition
Functional phenolics, such as 4-(2-piperidin-2-ylethyl)phenol , can enhance the functional traits of phenolic compounds in food and nutrition. They may improve the stability and bioavailability of nutrients, contributing to health-promoting food products .
Future Directions
Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXOKPCLHZVBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648165 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Piperidin-2-yl)ethyl)phenol | |
CAS RN |
408312-63-0 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)